molecular formula C8H9BrN2O B1292494 5-Bromo-N,N-dimethyl-3-pyridinecarboxamide CAS No. 292170-96-8

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide

Cat. No. B1292494
CAS RN: 292170-96-8
M. Wt: 229.07 g/mol
InChI Key: NHTSTHBGCFFUMF-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide (5-Br-DMP) is a synthetic organic compound with a molecular formula of C8H10BrN3O. It is a colorless solid that can be used as a reagent in various chemical reactions. 5-Br-DMP is a member of the pyridinecarboxamide family, which is a group of compounds that are used in a variety of scientific research applications.

Scientific Research Applications

Neurological Research

5-Bromo-N,N-dimethyl-3-pyridinecarboxamide: has been implicated in studies involving bilirubin oxidation end products (BOXes) . BOXes are known to form during endogenous heme degradation and have been detected in cerebrospinal fluid following hemorrhagic strokes. They are believed to contribute to delayed cerebral vasospasm and secondary brain tissue loss, making this compound relevant in neurological damage and recovery research.

Analytical Chemistry

In the field of analytical chemistry, this compound is utilized for its reactivity in creating specific derivatives that can be used as standards or reagents . Its properties allow for precise measurements and the development of new analytical methods, particularly in the detection of biological molecules.

Pharmacological Studies

The compound’s structure is similar to that of nicotinamide, suggesting potential applications in pharmacology. Researchers may explore its role in modulating biological pathways, possibly leading to the development of new therapeutic agents .

Material Science

Due to its unique chemical structure, 5-Bromo-N,N-dimethyl-3-pyridinecarboxamide can be used in material science for the synthesis of complex organic molecules. These molecules can serve as building blocks for advanced materials with specific electronic or photonic properties .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromine atom is a good leaving group, which makes it a valuable component in cross-coupling reactions to create a wide array of chemical products .

Biochemical Research

The biochemical applications of this compound include its use as a precursor in the synthesis of various biochemical compounds. Its structural similarity to coenzymes and cofactors could make it a candidate for enzyme inhibition studies, potentially impacting metabolic research .

properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTSTHBGCFFUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634115
Record name 5-Bromo-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N,N-dimethylnicotinamide

CAS RN

292170-96-8
Record name 5-Bromo-N,N-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in oil) (28 mg) was added to a DMF (2.4 ml) solution containing 5-bromo-N-methylnicotinamide (100 mg), followed by stirring at 45° C. for 1 hour. Methyl iodide (43 μl) was added under ice cooling, followed by stirring at room temperature for 1 hour. A saturated aqueous ammonium chloride solution and ethyl acetate were added to the reaction mixture. The organic layer was collected, washed with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. Hexane was added to the obtained residue, solid matter was collected by filtration, and a white solid of 5-bromo-N,N-dimethylnicotinamide (42 mg) was thus obtained.
Quantity
28 mg
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2.4 mL
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100 mg
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43 μL
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Synthesis routes and methods II

Procedure details

into a 100 mL round bottomed flask were added 5-bromonicotinoyl chloride (0.531 g, 2.41 mmol) and anhydrous pyridine (5 mL). A 2M solution of dimethylamine in THF (5 mL, 10.0 mmol) was added dropwise, and the reaction mixture was stirred at rt under N2 for 6 h after which it was concentrated under vacuum. The crude residue was partitioned between EtOAc and water. The layers were separated, and the organic phase was washed 3× with water, then treated with brine, dried (Na2SO4), filtered and concentrated to afford 5-Bromo-N,N-dimethyl-nicotinamide as a brown oil (0.4951 g, 89%). MS: m/z 229/231 [MH+].
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0.531 g
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reactant
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5 mL
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solution
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